molecular formula C8H8F3NO B2483813 3-(1,1,2-Trifluoroethoxy)aniline CAS No. 60985-04-8

3-(1,1,2-Trifluoroethoxy)aniline

Cat. No.: B2483813
CAS No.: 60985-04-8
M. Wt: 191.153
InChI Key: IETKQLZPIVQCLU-UHFFFAOYSA-N
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Description

3-(1,1,2-Trifluoroethoxy)aniline is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.153. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Chemical Studies 3-(1,1,2-Trifluoroethoxy)aniline has been the subject of spectroscopic and quantum chemical investigations. For instance, studies have explored the vibrational, structural, thermodynamic, and electronic properties of closely related compounds like 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline using various methods like FTIR, FT-Raman, NMR, and DFT (Arjunan, Rani, & Mohan, 2011).

Electrochemical CO2 Reduction This compound is also relevant in electrochemical CO2 reduction. Rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality, similar to this compound, have been developed as electrocatalysts. These catalysts have shown high efficiency and Faradaic efficiencies in CO2 to CO conversion, which indicates potential applications in environmental and energy-related fields (Talukdar et al., 2020).

Synthesis of Trifluoromethylated Heterocycles Another application is in the synthesis of trifluoromethylated heterocycles. Compounds like Bis(1-trifluoromethyl-2,2,2-trifluoroethoxy)triphenylphosphorane, reacting with anilines, can lead to the formation of N-hexafluoroisopropylated products, which are crucial in organic synthesis and pharmaceutical research (Kubota, Yamamoto, & Tatsuo, 1983).

Potential in Nonlinear Optical Materials Compounds similar to this compound have been studied for their potential in nonlinear optical (NLO) materials. These studies involve vibrational analysis and theoretical density functional theory computations to understand their structure and electron dynamics, which are crucial for developing NLO materials (Revathi et al., 2017).

Catalytic Hydrogenation of Nitroarenes In catalysis, these types of compounds are used in the hydrogenation of nitroarenes, a process important for producing anilines, which are intermediates in manufacturing various chemicals. Studies have shown high activity and chemoselectivity in this process, indicating significant industrial relevance (Wei et al., 2014).

Mechanism of Action

The mechanism of action of “3-(1,1,2-Trifluoroethoxy)aniline” is not specified in the retrieved data. Anilines, in general, are precursors to many industrial chemicals .

Safety and Hazards

The safety data sheet for a similar compound, “3-(1,1,2,2-Tetrafluoroethoxy)aniline”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

Properties

IUPAC Name

3-(1,1,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-5-8(10,11)13-7-3-1-2-6(12)4-7/h1-4H,5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETKQLZPIVQCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(CF)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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